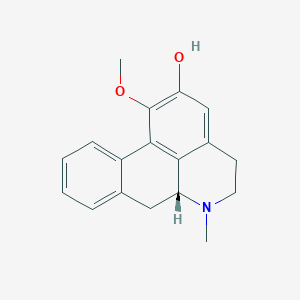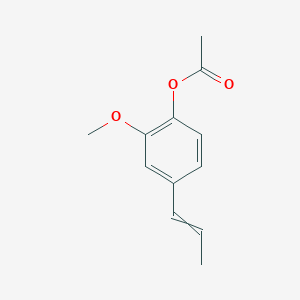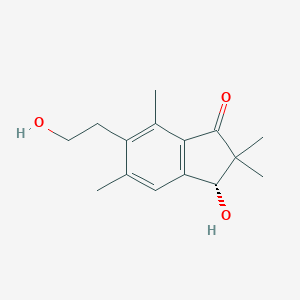
Isositsirikine
Overview
Description
Isositsirikine is a natural alkaloid belonging to the class of indole compounds. It is primarily found in plants such as Catharanthus roseus and Rhazya stricta . This compound is known for its antineoplastic activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isositsirikine can be synthesized through various methods. One common approach involves the reduction of 4,21-dehydrogeissoschizine hydrochloride using sodium borohydride in methanol . The reaction mixture is then worked up to isolate the desired isomers.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like Catharanthus roseus and Rhazya stricta. The leaves of these plants are processed to isolate the compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Isositsirikine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Isositsirikine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its role in plant metabolism and secondary metabolite production.
Industry: Utilized in the production of pharmaceuticals due to its bioactive properties.
Mechanism of Action
Isositsirikine exerts its effects primarily through interaction with cellular targets involved in cancer cell proliferation. It inhibits the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis . The molecular pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways.
Comparison with Similar Compounds
Sitsirikine: Another indole alkaloid with similar structural features.
Catharanthine: Known for its anticancer properties, similar to isositsirikine.
Vindoline: Another indole alkaloid found in Catharanthus roseus with comparable bioactivity.
Uniqueness: this compound is unique due to its specific antineoplastic activity against nasopharyngeal carcinoma and lymphocytic leukemia . Its distinct molecular structure allows for targeted interactions with cancer cell DNA, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKJLTVROJBKZ-LZNZQLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317258 | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-27-3 | |
| Record name | Isositsirikine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-epi-Isositsirikine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isositsirikine?
A1: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol [, , ].
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various spectroscopic methods to elucidate the structure of this compound, including UV spectroscopy, IR spectroscopy, 1H-NMR, and mass spectrometry [, , ].
Q3: What is the core structure of this compound?
A3: this compound, like other monoterpenoid indole alkaloids, is characterized by an indole nucleus linked to a C9-unit derived from the secologanin pathway [, , , ].
Q4: Which plants are known to produce this compound?
A4: this compound has been isolated from various plant species, including Catharanthus roseus, Rhazya stricta, Tabernaemontana elegans, Aspidosperma ramiflorum, Strychnos xantha, and Rauvolfia yunnanensis [, , , , , , ].
Q5: How is this compound biosynthesized?
A5: Studies suggest that this compound is biosynthesized from geissoschizine in Catharanthus roseus callus. This conversion is catalyzed by an NADPH-dependent reductase [, ].
Q6: Are there different isomers of this compound?
A6: Yes, this compound exists as different stereoisomers, including Z-isositsirikine and E-isositsirikine. These isomers differ in the configuration of the double bond within the molecule [, , , , ].
Q7: What is the reported biological activity of this compound?
A7: this compound has shown in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has exhibited antineoplastic activity in the KB test system in vitro and the P-388 test system in vivo [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)






![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
